

BI-853520 Combination Therapy with Chemotherapy: A Comparative Guide

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Compound of Interest

Compound Name: BI-853520

Cat. No.: B1574572

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **BI-853520**, a potent and selective Focal Adhesion Kinase (FAK) inhibitor, in combination with chemotherapy, against other FAK inhibitor-based combination therapies. The information is supported by preclinical experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell survival, proliferation, migration, and resistance to therapy.^{[1][2]} While FAK inhibitors as monotherapy have shown modest clinical efficacy, their true potential appears to lie in combination with cytotoxic chemotherapy.^{[1][3]} By targeting FAK, cancer cells can be sensitized to the effects of chemotherapeutic agents, potentially leading to improved treatment outcomes. This guide focuses on the preclinical evidence for **BI-853520** in combination with standard chemotherapy and compares it with other FAK inhibitors in similar therapeutic strategies.

BI-853520 and Chemotherapy: Preclinical Evidence in Ovarian Cancer

A key preclinical study investigated the effects of **BI-853520** in combination with the standard-of-care chemotherapy agents paclitaxel and cisplatin in ovarian cancer models. The study demonstrated that **BI-853520** enhances the sensitivity of ovarian cancer cells to these chemotherapeutic agents, both in vitro and in vivo.^{[4][5]}

Data Presentation

Table 1: In Vitro Efficacy of **BI-853520** in Combination with Chemotherapy in Ovarian Cancer Cell Lines^[5]

Cell Line	Treatment	IC50 (µM)	Combination Index (CI)
SKOV3	BI-853520	5.8	-
Paclitaxel	0.02	-	
Cisplatin	4.5	-	
BI-853520 + Paclitaxel	-	< 1 (Synergistic)	
BI-853520 + Cisplatin	-	< 1 (Synergistic)	
OVCAR3	BI-853520	7.2	-
Paclitaxel	0.03	-	
Cisplatin	5.1	-	
BI-853520 + Paclitaxel	-	< 1 (Synergistic)	
BI-853520 + Cisplatin	-	< 1 (Synergistic)	

Table 2: In Vivo Efficacy of **BI-853520** in Combination with Paclitaxel in an Ovarian Cancer Xenograft Model^[5]

Treatment Group	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)
Control (Vehicle)	~1200	0
BI-853520 alone	~800	33.3
Paclitaxel alone	~600	50
BI-853520 + Paclitaxel	~200	83.3

Comparison with Alternative FAK Inhibitor Combination Therapies

Several other FAK inhibitors are in development and have been tested in combination with chemotherapy in various cancer models. This section provides a comparative overview of the available preclinical data.

Table 3: Comparison of Preclinical Efficacy of Different FAK Inhibitors in Combination with Chemotherapy

FAK Inhibitor	Cancer Type	Chemotherapy	Key Findings	Reference
BI-853520	Ovarian Cancer	Paclitaxel, Cisplatin	Synergistic inhibition of cell proliferation in vitro and significant tumor growth inhibition in vivo.	[5]
Defactinib (VS-6063)	Ovarian Cancer	Paclitaxel	Synergistic inhibition of tumor cell proliferation/survival. Preferentially targets ovarian cancer stem cells.	[6]
Defactinib (VS-6063)	Prostate Cancer	Docetaxel	Greater decrease in viability of docetaxel-resistant cells and greater inhibition of xenograft growth compared to monotherapy.	[7]
PF-562271	Pancreatic Cancer	Gemcitabine	No significant difference in tumor volume reduction compared to monotherapy, but altered the tumor microenvironment.	[8]

GSK2256098	Glioblastoma	Temozolomide	Preclinical studies showed growth inhibition in glioblastoma cell lines. Clinical trial evaluated monotherapy.	[9]
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Experimental Protocols

In Vitro Cell Viability Assay (BI-853520 + Paclitaxel/Cisplatin)[5]

- Cell Lines: SKOV3 and OVCAR3 human ovarian cancer cell lines.
- Method: Cells were seeded in 96-well plates and treated with **BI-853520**, paclitaxel, or cisplatin alone, or in combination at various concentrations. Cell viability was assessed after 72 hours (for paclitaxel combinations) or 96 hours (for cisplatin combinations) using the MTT assay.
- Data Analysis: IC50 values were calculated from dose-response curves. The combination index (CI) was calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Xenograft Study (BI-853520 + Paclitaxel)[5]

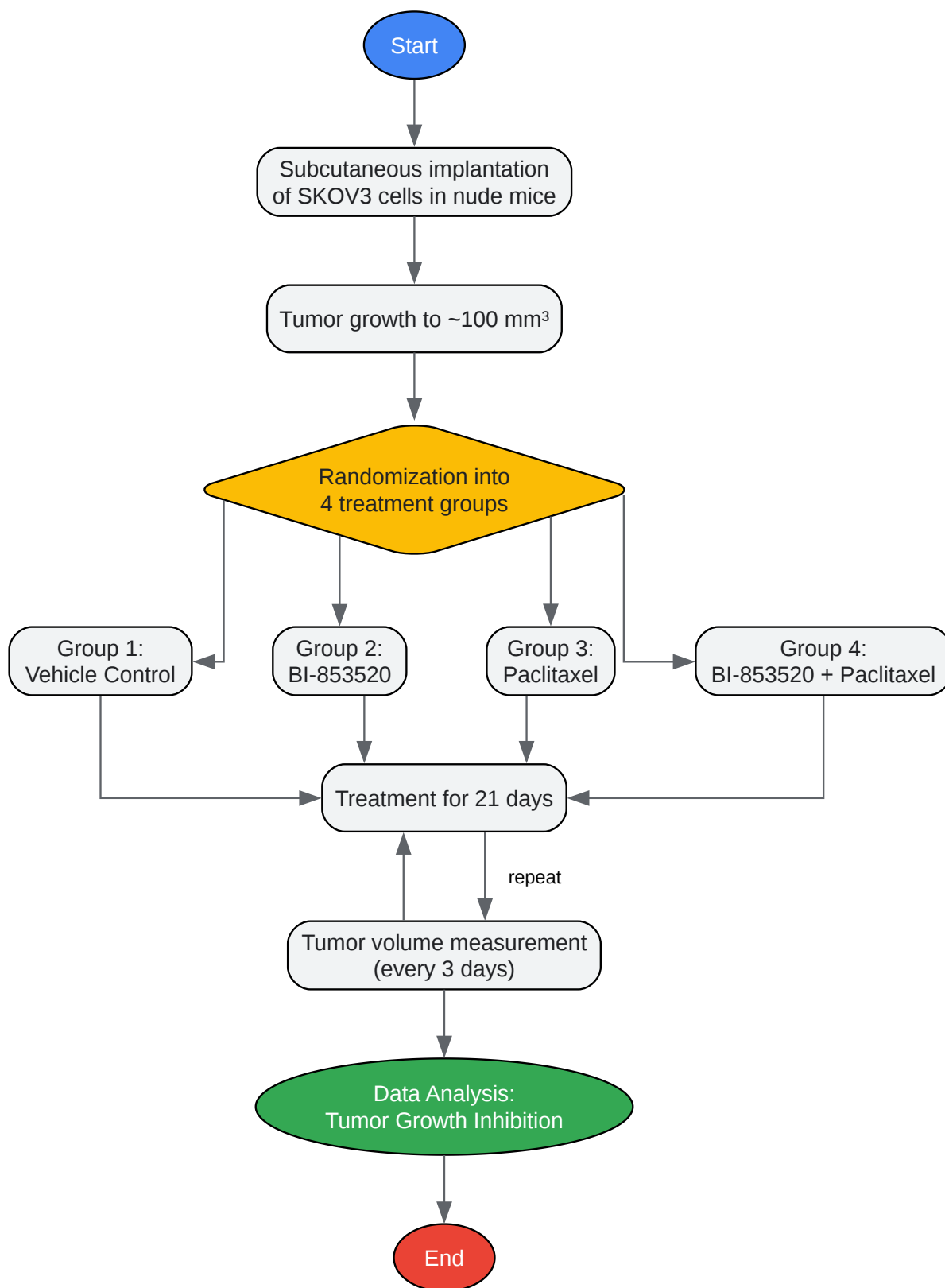
- Animal Model: Female athymic nude mice.
- Tumor Implantation: 5×10^6 SKOV3 cells were injected subcutaneously into the right flank of each mouse.
- Treatment Regimen: When tumors reached a volume of approximately 100 mm³, mice were randomized into four groups:
 - Vehicle control (oral gavage, daily)
 - **BI-853520** (50 mg/kg, oral gavage, daily)

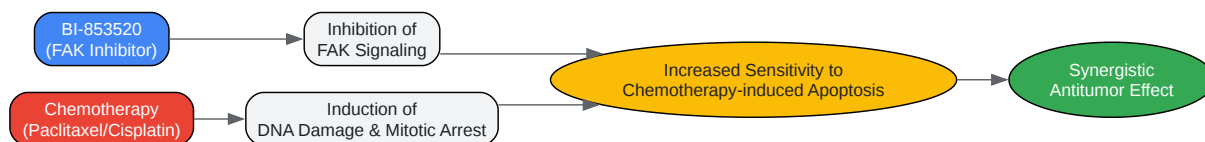
- Paclitaxel (10 mg/kg, intraperitoneal injection, once weekly)
- **BI-853520** (50 mg/kg, oral gavage, daily) + Paclitaxel (10 mg/kg, intraperitoneal injection, once weekly)
- Endpoint: Tumor volumes were measured every 3 days for 21 days. Tumor growth inhibition was calculated at the end of the study.

Visualizations

Signaling Pathway of FAK in Cancer







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